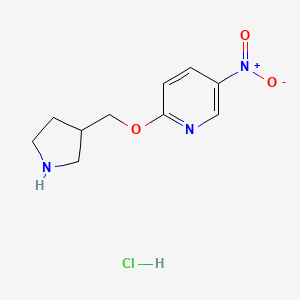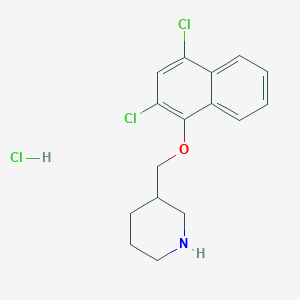![molecular formula C16H26ClNO B1397663 4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride CAS No. 1220033-63-5](/img/structure/B1397663.png)
4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride
Vue d'ensemble
Description
“4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride” is a chemical compound with the molecular formula C16H26ClNO . It has a molecular weight of 283.84 .
Molecular Structure Analysis
The molecular structure of “4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure also includes a sec-butyl group and a phenoxy group attached to the piperidine ring .Applications De Recherche Scientifique
Aromatase Inhibitors in Breast Cancer Treatment
4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride derivatives have been synthesized and evaluated for their effectiveness as inhibitors of estrogen biosynthesis. This is particularly significant in the context of breast cancer treatment, where controlling estrogen levels can be a crucial aspect of therapy. Compounds related to 4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride have demonstrated a stronger inhibition of human placental aromatase compared to aminoglutethimide, a previously used treatment. This suggests potential for more effective treatments in hormone-dependent breast cancers (Hartmann & Batzl, 1986).
Role in Synthesis of Other Compounds
The compound also plays a role in the synthesis of other medically significant compounds. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, a drug used for certain types of cancer, can be synthesized from a derivative of 4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride. This showcases its importance in the synthesis of complex pharmaceutical compounds (Wang, Wang, Tang, & Xu, 2015).
Research on Receptor Binding and Radiolabeled Probes
The compound's derivatives have been explored for their potential as δ receptor ligands in research contexts. Studies have involved synthesizing halogenated derivatives and assessing their affinity and selectivity using in vitro receptor binding assays. These research efforts are vital for developing new radiolabeled probes for σ receptors, which can have applications in diagnostic imaging and drug discovery (Waterhouse et al., 1997).
Pharmaceutical Impurity Analysis
In pharmaceutical research, identifying and characterizing impurities is crucial for drug safety and efficacy. 4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride-related substances have been detected at trace levels in drugs for multidrug-resistant tuberculosis. These substances have been characterized using techniques like NMR, FT-IR, and HRMS, highlighting the compound's relevance in the analytical assessment of pharmaceuticals (Jayachandra et al., 2018).
Propriétés
IUPAC Name |
4-[(2-butan-2-ylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-3-13(2)15-6-4-5-7-16(15)18-12-14-8-10-17-11-9-14;/h4-7,13-14,17H,3,8-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEPOJJXEVVWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride | |
CAS RN |
1220033-63-5 | |
| Record name | Piperidine, 4-[[2-(1-methylpropyl)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397580.png)
![3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397581.png)

![3-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1397586.png)
![N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1397587.png)
![3-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397588.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1397589.png)
![Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1397593.png)
![4-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397594.png)
![3-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397597.png)
![4-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397598.png)
![3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397599.png)

